![molecular formula C16H14BrN3O4S2 B2835159 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865162-69-2](/img/structure/B2835159.png)
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
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Overview
Description
The compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The compound also contains a nitro group (-NO2) and an amide group (-CONH2), which can significantly affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with the nitro group and the amide group attached to the benzene ring and the thiazole ring, respectively. The ethoxyethyl group would be attached to the nitrogen of the thiazole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amino group, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the amide group could allow for hydrogen bonding .Scientific Research Applications
Photovoltaics and Fluorescent Sensors
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes our compound of interest, has been extensively studied as an electron donor–acceptor (D–A) system. Initially investigated for photovoltaic applications and as fluorescent sensors, BTZ-based compounds exhibit interesting optoelectronic properties. However, their potential as visible-light organophotocatalysts has not been thoroughly explored .
Organophotocatalysis
Background: Visible-light organophotocatalysis involves using light energy to drive chemical reactions. These reactions are essential in fields like green chemistry, where sustainable and efficient processes are desired.
Application: Our compound could serve as a visible-light organophotocatalyst. Researchers have synthesized a library of 26 D–A compounds based on the BTZ group, systematically varying donor groups while keeping the BTZ acceptor group constant. By doing so, they modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .
Antibacterial and Cytotoxic Activities
Background: The benzothiazole scaffold is known for its diverse biological activities, including antibacterial and cytotoxic properties.
Application: Researchers have synthesized 6-bromobenzo[d]thiazol-2(3H)-one-derived 1,2,3-triazole derivatives. These compounds were evaluated for their cytotoxic and antibacterial activities. The synthesis involved 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and various aryl azides in a copper-catalyzed one-pot reaction .
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide, has been evaluated for its in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . It has also shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Therefore, the primary targets of this compound appear to be certain types of cancer cells and specific insect species.
Mode of Action
It has been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3h)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction . This suggests that the compound may interact with its targets through a similar mechanism, possibly involving the formation of a 1,2,3-triazole ring.
Result of Action
The compound has shown good cytotoxicity against the tested cancer cell lines, comparable to that of the standard drug Cisplatin . In addition, it has exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . These results suggest that the compound could have potential applications in cancer therapy and pest control.
properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S2/c1-2-24-8-7-19-11-4-3-10(17)9-13(11)26-16(19)18-15(21)12-5-6-14(25-12)20(22)23/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRIIJHXDVJXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide |
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